molecular formula C11H17NO2 B2477826 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2189893-80-7

1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2477826
CAS No.: 2189893-80-7
M. Wt: 195.262
InChI Key: CQIOHXWOSKDGIV-UHFFFAOYSA-N
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Description

1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that features a pyrrolidine ring and an oxolane ring connected by a prop-2-en-1-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of oxolane derivatives with pyrrolidine and prop-2-en-1-one under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic attack on the prop-2-en-1-one. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and the process is typically monitored using techniques like gas chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-2-en-1-one moiety to a propanol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Halogenated reagents like bromine in an organic solvent such as dichloromethane.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of propanol derivatives.

    Substitution: Formation of halogenated oxolane derivatives.

Scientific Research Applications

1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]propan-2-one: Similar structure but with a saturated propan-2-one linker.

    1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]but-2-en-1-one: Similar structure but with a longer but-2-en-1-one linker.

Uniqueness

1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of the oxolane and pyrrolidine rings with a prop-2-en-1-one linker, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-[3-(oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(13)12-5-3-9(7-12)10-4-6-14-8-10/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIOHXWOSKDGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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